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molecular formula C10H12O4 B1594241 2,3-Dihydroxypropyl benzoate CAS No. 3376-59-8

2,3-Dihydroxypropyl benzoate

Cat. No. B1594241
M. Wt: 196.2 g/mol
InChI Key: SFCPXHKCMRZQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05587480

Procedure details

This known intermediate was prepared by portionwise addition of NaIO4 (80 g) to a mixture of 1-benzoyl glycerol (50 g), CH2Cl2 (500 ml), and H2O (25 ml) under vigorous stirring at room temperature. The resulting solution was stirred for 2 hours, MgSO4 (100 g) was added and the solution stirred for an additional 30 minutes. The mixture was filtered, the filtrate evaporated in vacuo and the residue distilled in vacuo to yield 26 g of pure product.
[Compound]
Name
NaIO4
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH:11](CO)[OH:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl.[O-]S([O-])(=O)=O.[Mg+2]>O>[C:1]([O:9][CH2:10][CH:11]=[O:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
NaIO4
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC(O)CO
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under vigorous stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the solution stirred for an additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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